molecular formula C9H17NO2 B1592747 Ethyl 2-amino-3-cyclobutylpropanoate CAS No. 394735-17-2

Ethyl 2-amino-3-cyclobutylpropanoate

Cat. No.: B1592747
CAS No.: 394735-17-2
M. Wt: 171.24 g/mol
InChI Key: LBMYKRXWOHTRIK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring

Properties

IUPAC Name

ethyl 2-amino-3-cyclobutylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMYKRXWOHTRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635116
Record name Ethyl 3-cyclobutylalaninate
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394735-17-2
Record name Ethyl α-aminocyclobutanepropanoate
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Record name Ethyl 2-amino-3-cyclobutylpropanoate
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Record name Ethyl 3-cyclobutylalaninate
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Record name Ethyl 3-cyclobutylalaninate
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Preparation Methods

Esterification of 2-amino-3-cyclobutylpropanoic Acid

The most common and well-documented method for synthesizing Ethyl 2-amino-3-cyclobutylpropanoate involves the esterification of its corresponding amino acid, 2-amino-3-cyclobutylpropanoic acid, with ethanol.

Key Features:

  • Catalysts: Strong acids such as sulfuric acid or hydrochloric acid are used to catalyze the esterification.
  • Conditions: The reaction mixture is heated under reflux, typically at 70–80°C, to drive the esterification to completion.
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to monitor the progress.
  • Post-Reaction Processing: Neutralization of residual acid with sodium bicarbonate followed by purification through recrystallization (often using ethanol/water mixtures) enhances product purity.

Reaction Scheme:

$$
\text{2-amino-3-cyclobutylpropanoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4 \text{ or HCl}} \text{this compound} + \text{H}_2\text{O}
$$

Yields: Optimized conditions can achieve yields up to approximately 85% by ensuring high purity of starting materials and precise temperature control.

Amination and Acylation Routes via Cyclobutyl Derivatives

An alternative synthetic approach involves the formation of the amino group through reaction of a cyclobutyl derivative with an amine, followed by acylation steps.

Process Overview:

  • A suitable cyclobutane derivative is reacted with an amine to form an intermediate amino compound.
  • This intermediate is then treated with ethyl chloroformate or similar acylating agents in the presence of a base such as triethylamine to form the ethyl ester.
  • The reaction is typically performed under controlled temperature to prevent side reactions.

This method is advantageous for preparing chiral or enantiomerically enriched forms of this compound, useful in medicinal chemistry applications.

Industrial Production Considerations

For large-scale synthesis, continuous flow reactors are often employed to optimize reaction parameters such as temperature, reactant concentration, and residence time, leading to improved yields and reproducibility.

Sustainability Aspects:

  • Use of recyclable catalysts and solvents to reduce waste.
  • Implementation of in-line monitoring techniques for real-time control.
  • Enhanced safety and scalability compared to batch processes.

Reaction Types and Derivatization

This compound can undergo various chemical transformations that are relevant both to its synthesis and further derivatization:

Reaction Type Common Reagents Outcome/Product
Oxidation Potassium permanganate, chromium trioxide Ketones or carboxylic acids
Reduction Lithium aluminum hydride, sodium borohydride Primary amines or alcohols
Substitution Alkyl halides, acyl chlorides Alkylated or acylated derivatives

These reactions allow modification of the amino or ester groups, expanding the compound's utility in synthetic and pharmaceutical chemistry.

Analytical and Optimization Notes

  • Purity and Stereochemistry: High-purity starting materials (≥95%) are critical for high yields and stereochemical integrity.
  • Temperature Control: Maintaining reflux temperature between 70–80°C prevents decomposition.
  • Monitoring: TLC and HPLC are essential for tracking reaction progress and confirming product formation.
  • Purification: Recrystallization from ethanol/water mixtures is standard to achieve high purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Notes
Esterification of amino acid 2-amino-3-cyclobutylpropanoic acid, ethanol, H2SO4 or HCl, reflux at 70–80°C Simple, widely used, scalable Up to 85% yield
Amination + Acylation Cyclobutyl derivative, amine, ethyl chloroformate, triethylamine Enables chiral synthesis Suitable for enantiomeric forms
Continuous flow industrial process Same as above, with flow reactors and recyclable catalysts Enhanced control and sustainability Improved reproducibility

Scientific Research Applications

Chemistry

Ethyl 2-amino-3-cyclobutylpropanoate serves as a valuable building block in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it useful in synthetic organic chemistry.

Biology

Research indicates that this compound may interact with various biomolecules due to its amino group, which can form hydrogen bonds with active sites on enzymes or receptors. This interaction could modulate biochemical pathways, suggesting potential therapeutic applications.

Case Study:
A study investigating the binding interactions of this compound with specific enzymes demonstrated its ability to influence enzymatic activity significantly. The cyclobutyl ring's steric effects were found to enhance binding affinity, suggesting its role in drug design.

Pharmacology

Ongoing research is exploring the compound's potential as a pharmaceutical intermediate or active ingredient. Its unique structure may provide advantages in drug formulation and development, particularly for targeting specific biological pathways.

Data Table: Potential Biological Activities

Activity TypeDescriptionReference
Enzyme InteractionModulates activity through binding
Receptor BindingInfluences signaling pathways
Therapeutic PotentialCandidate for drug development

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl ring provides steric effects that influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-amino-3-cyclopropylpropanoate
  • Ethyl 2-amino-3-cyclopentylpropanoate
  • Ethyl 2-amino-3-cyclohexylpropanoate

Comparison: Ethyl 2-amino-3-cyclobutylpropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 2-amino-3-cyclobutylpropanoate (CAS Number: 394735-17-2) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features an amino group attached to a cyclobutyl ring, which influences its biological interactions. The compound's structure can be represented as follows:

C9H17NO2\text{C}_9\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, enhancing the compound's binding affinity. The cyclobutyl ring contributes steric effects that further influence the compound’s specificity and efficacy in modulating biochemical pathways.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, studies have shown its potential in inhibiting LAT1 (L-type amino acid transporter 1), which plays a crucial role in tumor growth by facilitating the transport of large neutral amino acids into cells .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory effects against cancer cell lines, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals unique biological properties attributed to the cyclobutyl moiety. The following table summarizes key differences:

CompoundStructural FeatureBiological Activity
This compoundCyclobutyl ringInhibits LAT1; anticancer activity
Ethyl 2-amino-3-cyclopropylpropanoateCyclopropyl ringLower binding affinity
Ethyl 2-amino-3-cyclopentylpropanoateCyclopentyl ringDifferent steric effects

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound significantly reduced cell viability at concentrations above 10 µM, showcasing its potential as a therapeutic agent .
  • Pharmacokinetics : Research involving animal models demonstrated favorable pharmacokinetic properties, including moderate oral bioavailability and a half-life suitable for therapeutic applications .
  • Safety Profile : Toxicity assessments have shown that this compound exhibits low toxicity levels in preliminary studies, making it a candidate for further development in drug formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-cyclobutylpropanoate in laboratory settings, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via esterification of 2-amino-3-cyclobutylpropanoic acid with ethanol, catalyzed by sulfuric or hydrochloric acid under reflux . To enhance yields (up to 85%), consider:

  • Precursor Scoring : Use high-purity starting materials (≥95%) to minimize side reactions.
  • Reaction Monitoring : Employ TLC or HPLC to track esterification progress.
  • Temperature Control : Maintain reflux at 70–80°C to avoid thermal decomposition.
  • Post-Reaction Workup : Neutralize residual acid with sodium bicarbonate and purify via recrystallization (ethanol/water mixtures) .

Q. How does the cyclobutyl ring influence the compound’s structural stability compared to cycloalkyl analogs?

  • Methodological Answer : The cyclobutyl ring introduces steric strain due to its small size, reducing conformational flexibility compared to cyclopentyl or cyclohexyl analogs. This strain enhances reactivity in substitution reactions. Stability assessments via:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (e.g., cyclobutyl: ~180°C vs. cyclopentyl: ~210°C).
  • NMR Spectroscopy : Analyze ring puckering effects on proton coupling constants (e.g., 1^1H NMR: δ 1.8–2.2 ppm for cyclobutyl CH2_2) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities, such as LAT1 inhibition versus general enzyme modulation?

  • Methodological Answer :

  • Target-Specific Assays : Use LAT1-overexpressing cancer cell lines (e.g., HeLa) with competitive uptake assays (e.g., 3^3H-leucine displacement at 10 µM concentration) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to exclude non-specific interactions.
  • Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking (PDB: 6JMQ for LAT1) to identify key residues (e.g., Phe252, Ser246) critical for cyclobutyl interaction .

Q. How can researchers design experiments to validate the compound’s anticancer potential while addressing discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :

  • In Vitro : Test dose-dependent cytotoxicity (0.1–100 µM) across cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • In Vivo : Use xenograft models (e.g., BALB/c nude mice) with oral administration (10–50 mg/kg). Monitor pharmacokinetics (Cmax_{max}: ~2.5 µg/mL at 50 mg/kg) and toxicity (ALT/AST levels) .
  • Data Reconciliation : Adjust for bioavailability differences using physiologically based pharmacokinetic (PBPK) modeling .

Q. What analytical techniques are critical for characterizing stereochemical purity in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol, 90:10) to resolve enantiomers (retention time: 12.3 min for R-form vs. 14.1 min for S-form).
  • Optical Rotation : Measure [α]D20[α]_D^{20} (e.g., +15° for pure R-enantiomer in ethanol).
  • X-ray Diffraction : Confirm absolute configuration via single-crystal analysis (CCDC deposition recommended) .

Data Contradiction & Mechanistic Analysis

Q. How can conflicting reports about the compound’s receptor-binding affinity be systematically addressed?

  • Methodological Answer :

  • Standardize Assays : Use surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) under consistent buffer conditions (pH 7.4, 25°C).
  • Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Cross-Validate : Compare SPR results with fluorescence polarization (FP) or ITC (Kd_d range: 0.5–5 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-3-cyclobutylpropanoate
Reactant of Route 2
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Ethyl 2-amino-3-cyclobutylpropanoate

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